5-bromo-1-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
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Overview
Description
5-bromo-1-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is a chemical compound with the molecular formula C7H7BrN2O2S. This compound belongs to the class of benzothiadiazole derivatives, which are known for their diverse applications in various fields, including organic electronics and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione typically involves the bromination of 1-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with a boronic acid would produce a biaryl compound.
Scientific Research Applications
5-bromo-1-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic solar cells.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2,1,3-benzothiadiazole: Another brominated benzothiadiazole derivative with similar electronic properties.
1-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione: The non-brominated parent compound.
Uniqueness
5-bromo-1-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is unique due to the presence of both a bromine atom and a methyl group, which can significantly influence its reactivity and electronic properties. This makes it a valuable compound for specific applications in organic electronics and medicinal chemistry.
Properties
CAS No. |
1936224-02-0 |
---|---|
Molecular Formula |
C7H7BrN2O2S |
Molecular Weight |
263.1 |
Purity |
95 |
Origin of Product |
United States |
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